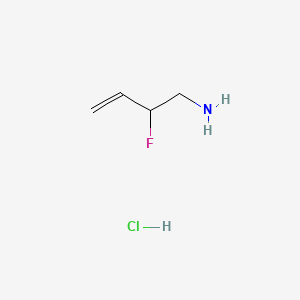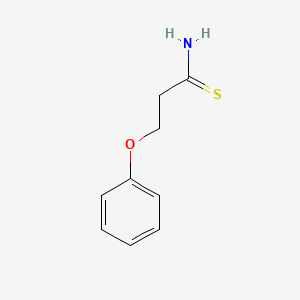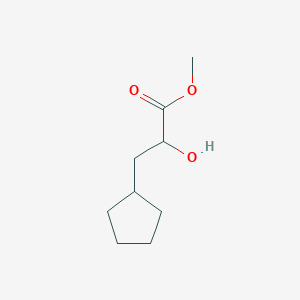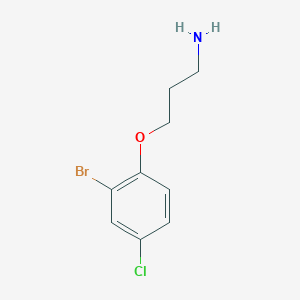![molecular formula C12H14OS B13589270 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol](/img/structure/B13589270.png)
1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a hydroxyl group attached to a methylpropan-2-ol moiety, which is further connected to the benzo[b]thiophene ring. Benzothiophenes have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Introduction of Methylpropan-2-ol Moiety: The benzo[b]thiophene core is then subjected to a Friedel-Crafts alkylation reaction with 2-methylpropan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-one.
Reduction: 1-(Benzo[b]thiophen-3-yl)-2-methylpropane.
Substitution: 3-Bromo-1-(benzo[b]thiophen-3-yl)-2-methylpropan-2-ol.
Aplicaciones Científicas De Investigación
1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol can be compared with other benzothiophene derivatives:
Similar Compounds:
Propiedades
Fórmula molecular |
C12H14OS |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-3-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H14OS/c1-12(2,13)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 |
Clave InChI |
RTALDNHUVWJKER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CSC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


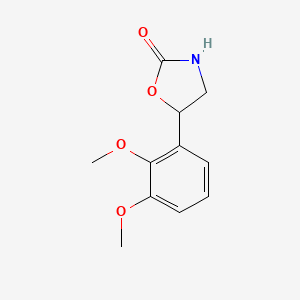
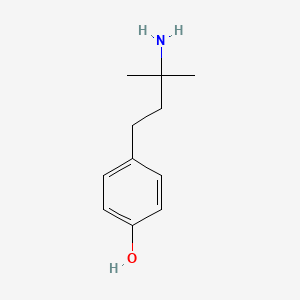
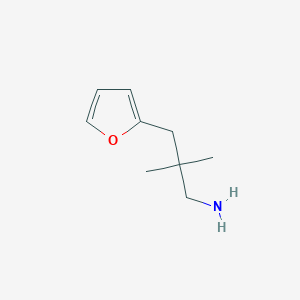

![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)
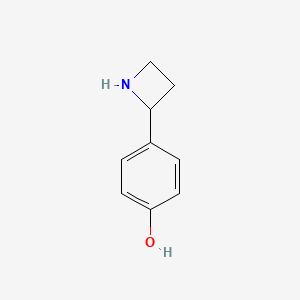

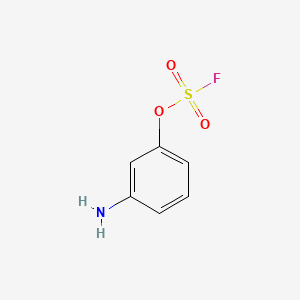
![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)
![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
